molecular formula C23H17N3O3S2 B11981268 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11981268
M. Wt: 447.5 g/mol
InChI Key: MTESVQRCLKBJDM-DEDYPNTBSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazole and triazole precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The triazole ring is often prepared via the Huisgen cycloaddition reaction between azides and alkynes.

Once the thiazole and triazole rings are synthesized, they are fused together using appropriate coupling reactions. The benzylidene group is introduced through a condensation reaction between the corresponding benzaldehyde derivative and the thiazolotriazole intermediate. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, reagents, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, leading to a diverse range of derivatives.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a furan ring instead of a thiophene ring.

    (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-pyridyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the thiazole and triazole rings, along with the benzylidene group, allows for versatile chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H17N3O3S2

Molecular Weight

447.5 g/mol

IUPAC Name

(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H17N3O3S2/c1-28-18-12-16(9-10-17(18)29-14-15-6-3-2-4-7-15)13-20-22(27)26-23(31-20)24-21(25-26)19-8-5-11-30-19/h2-13H,14H2,1H3/b20-13+

InChI Key

MTESVQRCLKBJDM-DEDYPNTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OCC5=CC=CC=C5

Origin of Product

United States

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